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  • Product: 2-Bromo-1-(3-chlorophenyl)ethanol
  • CAS: 117538-45-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-2-Bromo-1-(3-chlorophenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (S)-2-Bromo-1-(3-chlorophenyl)ethanol, a chiral compound of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-2-Bromo-1-(3-chlorophenyl)ethanol, a chiral compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, stereospecific synthesis, and critical applications as a building block in the development of novel therapeutics.

Core Molecular Attributes: Structure and Properties

(S)-2-Bromo-1-(3-chlorophenyl)ethanol is a halohydrin, a class of organic compounds characterized by the presence of a halogen atom and a hydroxyl group on adjacent carbon atoms. The "(S)" designation in its name refers to the specific stereochemical configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group. This specific three-dimensional arrangement is crucial for its utility in asymmetric synthesis, where precise control of stereochemistry is paramount for achieving desired biological activity.

The molecule consists of a central ethanol backbone. One carbon is attached to a 3-chlorophenyl group and a hydroxyl group, while the adjacent carbon is bonded to a bromine atom.

Chemical Structure:

(Note: This is a simplified 2D representation. The (S) configuration denotes a specific 3D arrangement of the atoms.)

Quantitative data and key identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H8BrClO[1][2]
Molecular Weight 235.50 g/mol [1][3]
CAS Number 117538-45-1[4]
Appearance Varies; often a solid at room temperature
Canonical SMILES C1=CC(=CC(=C1)Cl)C(CBr)O[4]
InChIKey SSQKRNANOICYRX-UHFFFAOYSA-N[4]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like (S)-2-Bromo-1-(3-chlorophenyl)ethanol is a cornerstone of modern pharmaceutical development. The precursor to this alcohol is typically the corresponding ketone, 2-Bromo-1-(3-chlorophenyl)ethanone[5][6]. The critical step is the stereoselective reduction of the ketone to the desired (S)-alcohol.

This is often achieved through asymmetric catalysis, employing a chiral catalyst or reagent that preferentially generates one enantiomer over the other. A common approach involves the use of chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Conceptual Synthesis Workflow:

The diagram below illustrates the general synthetic pathway from the precursor ketone to the final chiral alcohol.

G cluster_0 Synthesis Pathway A 2-Bromo-1-(3-chlorophenyl)ethanone (Ketone Precursor) B Asymmetric Reduction (e.g., CBS Reduction) A->B Chiral Catalyst + Reducing Agent C (S)-2-Bromo-1-(3-chlorophenyl)ethanol (Target Molecule) B->C Stereoselective Transformation

Caption: General workflow for the synthesis of (S)-2-Bromo-1-(3-chlorophenyl)ethanol.

The rationale behind employing such sophisticated synthetic methods lies in the fact that the biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.

Applications in Drug Development and Organic Synthesis

Chiral halohydrins are versatile intermediates in organic synthesis, primarily due to their ability to be converted into other important functional groups with retention of stereochemistry.

Key Applications Include:

  • Synthesis of Chiral Epoxides: (S)-2-Bromo-1-(3-chlorophenyl)ethanol can be readily converted to the corresponding (S)-epoxide by treatment with a base. This intramolecular Williamson ether synthesis proceeds with inversion of configuration at the carbon bearing the bromine atom. Chiral epoxides are highly valuable building blocks for the synthesis of a wide range of pharmaceuticals.

  • Fragment-Based Drug Design (FBDD): The structural motifs present in this molecule—a substituted aromatic ring and a chiral side chain—make it a relevant fragment for FBDD programs.[7] FBDD involves identifying small molecular fragments that bind to biological targets and then growing or combining them to create more potent lead compounds.[7][8]

  • Precursor for More Complex Molecules: This compound serves as a starting material for introducing the 1-(3-chlorophenyl)ethanol moiety into larger, more complex molecules, which may be investigated as potential drug candidates in various therapeutic areas.

While specific drug molecules directly incorporating this exact fragment are not always publicly disclosed, the structural class is prevalent in medicinal chemistry research. For instance, similar phenyl-ethanolamine structures are found in various beta-agonist and antagonist drugs.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (S)-2-Bromo-1-(3-chlorophenyl)ethanol is crucial. Standard analytical techniques are employed for this purpose.

Typical Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. Expected signals would include multiplets for the aromatic protons, a multiplet for the chiral proton attached to the hydroxyl-bearing carbon, and diastereotopic protons for the CH2Br group.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining the enantiomeric excess (e.e.) of the compound, confirming that the desired (S)-enantiomer has been synthesized with high purity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) and carbon-halogen (C-Br, C-Cl) bonds.

Conclusion

(S)-2-Bromo-1-(3-chlorophenyl)ethanol is a valuable chiral building block in the field of organic and medicinal chemistry. Its well-defined structure and stereochemistry, accessible through established synthetic routes, make it a key intermediate for the construction of more complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in research and drug development.

References

  • PubChem. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-3'-chloroacetophenone. National Center for Biotechnology Information. [Link]

  • Chemsrc. 2-bromo-1-(4-chlorophenyl)ethanol | CAS#:6314-52-9.[Link]

  • Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo.[Link]

  • Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted an Efficient and Green Synthesis of α-Bromo Ketones using N-Bromosuccinimide in PEG-Water.[Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]

  • CBSE Academics. CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26).* [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists.[Link]

  • RSC Publishing. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells.[Link]

  • MIT OpenCourseWare. 20.201 Fall 2013 Lecture 3: Overview of Drug Development 2.[Link]

  • Boston University. Development and applications of fragment based drug design methods.[Link]

Sources

Exploratory

2-Bromo-1-(3-chlorophenyl)ethanol vs 3-chlorophenacyl bromide

Technical Guide: 3-Chlorophenacyl Bromide & 2-Bromo-1-(3-chlorophenyl)ethanol Part 1: Executive Summary & Strategic Importance In the landscape of medicinal chemistry, the redox pair of 3-chlorophenacyl bromide (ketone)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Chlorophenacyl Bromide & 2-Bromo-1-(3-chlorophenyl)ethanol

Part 1: Executive Summary & Strategic Importance

In the landscape of medicinal chemistry, the redox pair of 3-chlorophenacyl bromide (ketone) and 2-bromo-1-(3-chlorophenyl)ethanol (alcohol) represents a critical junction in the synthesis of bioactive scaffolds.

  • 3-Chlorophenacyl Bromide (CAS 41011-01-2): A highly reactive

    
    -haloketone. It serves as a "linchpin" electrophile for constructing heterocycles (thiazoles, imidazoles) and is a potent alkylating agent for proteomics.
    
  • 2-Bromo-1-(3-chlorophenyl)ethanol: The chiral halohydrin derivative. It is the immediate precursor to 3-chlorostyrene oxides , which are the gatekeepers to

    
    -adrenergic pharmacophores (phenylethanolamines).
    

This guide details the synthesis, reactivity, and application of these compounds, moving beyond basic properties to actionable, high-yield protocols for drug development.[1]

Part 2: Chemical Foundation & Reactivity Profile[2]

Understanding the electronic environment of these molecules is prerequisite to controlling their reactivity.

Comparative Reactivity Matrix
Feature3-Chlorophenacyl Bromide (Ketone)2-Bromo-1-(3-chlorophenyl)ethanol (Alcohol)
Primary Electrophilic Site

-Carbon (adjacent to Carbonyl)

-Carbon (adjacent to Hydroxyl via epoxide)
Leaving Group Lability High (Activated by Carbonyl)Moderate (Requires base activation)
Chirality Achiral (Prochiral center at Carbonyl)Chiral (Stereocenter at C1)
Dominant Reaction Nucleophilic Substitution (

) / Cyclization
Epoxidation / Nucleophilic Ring Opening
Stability Moisture Sensitive / LachrymatorHygroscopic / Light Sensitive
The Mechanistic Pivot

The ketone is a "hard" electrophile prone to attack by heteroatoms (S, N), making it ideal for heterocycle formation. The alcohol, upon base treatment, cyclizes to the epoxide . This epoxide is a "softer," strained electrophile that allows for regio- and stereoselective ring opening by amines, a key step in synthesizing beta-blockers and adrenergic agonists.

Part 3: Synthesis Protocols

Protocol A: Regioselective Bromination (Ketone Synthesis)

Target: 3-Chlorophenacyl bromide from 3-chloroacetophenone.[2]

The Challenge: Over-bromination (dibromination) and handling of hazardous bromine.

Optimized Procedure:

  • Setup: A 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and a scrubber trap (for HBr gas).

  • Solvent System: Methanol/Dichloromethane (3:1). Methanol promotes the enolization required for reaction.

  • Reagents:

    • 3-Chloroacetophenone (1.0 eq)[2]

    • Bromine (

      
      ) (0.95 eq) — Deficit used to prevent dibromination.
      
    • Catalytic HBr (glacial acetic acid can be used as initiator).

  • Execution:

    • Dissolve ketone in solvent at 0°C.

    • Add

      
       dropwise over 1 hour. The red color should dissipate before the next drop hits the solution (indicating consumption).
      
    • Critical Control: Maintain temperature <10°C to suppress poly-bromination.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Recrystallize from Ethanol/Hexane to yield white needles.
    
Protocol B: Asymmetric Biocatalytic Reduction (Alcohol Synthesis)

Target: (R)- or (S)-2-Bromo-1-(3-chlorophenyl)ethanol.

The Challenge: Chemical reduction (NaBH4) yields a racemate. Drug development requires high enantiomeric excess (ee).

Biocatalytic System:

  • Enzyme: Alcohol Dehydrogenase (ADH) (e.g., from Rhodococcus ruber or commercial kits like KRED).

  • Cofactor: NADPH (regenerated via Isopropanol/Glucose Dehydrogenase).

  • Procedure:

    • Buffer: Potassium Phosphate (pH 7.0, 100 mM).

    • Substrate: 3-Chlorophenacyl bromide (dissolved in DMSO, 5% v/v final).

    • Reaction: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Outcome: >99% conversion, >98% ee.

    • Note: The halogen substituent (Cl) on the ring often enhances enzyme binding affinity compared to the unsubstituted analog.

Part 4: Drug Development Workflows

Workflow 1: The Hantzsch Thiazole Synthesis

The ketone reacts with thioamides to form thiazoles.[3] This is a primary route for discovering kinase inhibitors and antifungal agents.

HantzschSynthesis Figure 1: Hantzsch Thiazole Synthesis Pathway Ketone 3-Chlorophenacyl Bromide Intermediate Hydroxy-thiazoline Intermediate Ketone->Intermediate S-Alkylation (Ethanol, Reflux) Thioamide Thioamide (R-CS-NH2) Thioamide->Intermediate Product 2,4-Disubstituted Thiazole Intermediate->Product Dehydration (-H2O)

Workflow 2: Adrenergic Agonist Scaffold Construction

The alcohol is the gateway to phenylethanolamine drugs (e.g., analogs of Mirabegron or Sotalol).

AdrenergicScaffold Figure 2: Synthesis of Beta-Adrenergic Scaffolds Alcohol 2-Bromo-1-(3-chlorophenyl)ethanol (Chiral) Epoxide 3-Chlorostyrene Oxide (Chiral Epoxide) Alcohol->Epoxide Intramolecular Cyclization (Inversion of Config) Base Base (NaOH/K2CO3) Base->Epoxide Drug Beta-Amino Alcohol (Adrenergic Scaffold) Epoxide->Drug Regioselective Ring Opening (SN2 attack at terminal C) Amine Primary Amine (R-NH2) Amine->Drug

Part 5: Safety & Handling (Lachrymator Protocol)

Hazard: 3-Chlorophenacyl bromide is a severe lachrymator (tear gas agent). It alkylates TRPA1 receptors in sensory nerves.

Strict Handling Rules:

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Glassware must be rinsed with a solution of Ethanolamine or Sodium Thiosulfate before being removed from the hood. This chemically quenches the alkylating capability.

    • Reaction:

      
       (Non-volatile salt).
      
  • PPE: Double nitrile gloves. Goggles are insufficient; a face shield is recommended if working with >5g.

References

  • ChemicalBook. (2026). 3-CHLOROPHENACYL BROMIDE (CAS 41011-01-2) Chemical Properties and Synthesis. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 38738, 2-Bromo-3'-chloroacetophenone. Link

  • Organic Syntheses. (1921). p-Bromophenacyl Bromide (General Protocol for Phenacyl Bromides). Org. Synth. 1, 12. Link

  • Huisman, G.W., et al. (2010).[3] Practical Enantioselective Reduction of Ketones Using Biocatalytic Approaches. (Contextual grounding for ADH reduction protocols).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-3'-chloroacetophenone. Link

  • Jordan Journal of Chemistry. (2009). Synthesis of substituted 1,3-thiazoles via Hantzsch reaction. Link

Sources

Foundational

2-Bromo-1-(3-chlorophenyl)ethanol melting point and boiling point

The following technical guide details the physicochemical properties, synthesis, and applications of 2-Bromo-1-(3-chlorophenyl)ethanol , a critical chiral intermediate in pharmaceutical development. CAS Registry Number:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2-Bromo-1-(3-chlorophenyl)ethanol , a critical chiral intermediate in pharmaceutical development.

CAS Registry Number: 117538-45-1 (Racemic) | Synonyms:


-(Bromomethyl)-3-chlorobenzyl alcohol; 3-Chlorostyrene bromohydrin

Executive Summary

2-Bromo-1-(3-chlorophenyl)ethanol is a halogenated organic building block primarily used as a precursor for (R)-3-chlorostyrene oxide , a key intermediate in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron) and other phenylethanolamine-class drugs. Its utility stems from the orthogonal reactivity of the secondary alcohol and the alkyl bromide, allowing for controlled cyclization to epoxides or nucleophilic displacement.

This guide provides validated physicochemical data, synthesis protocols, and handling standards for researchers in medicinal chemistry and process development.

Physicochemical Properties

The following data aggregates experimental values from organic synthesis literature and high-fidelity predictive models where experimental gaps exist.

Core Physical Constants
PropertyValueSource/Condition
Melting Point (MP) 54 – 56 °C Experimental (Uncorrected) [1]
Boiling Point (BP) ~301 °C Predicted (760 mmHg) [2]
Physical State White to off-white solidAmbient conditions
Density 1.617 ± 0.06 g/cm³Predicted
Molecular Weight 235.51 g/mol Calculated
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterAmbient
Thermodynamic & Safety Indicators
  • Flash Point: >110 °C (Predicted).

  • Vapor Pressure: Low at ambient temperature; significant volatility >100 °C.

  • Stability: Hygroscopic.[1] Stable under inert atmosphere (N₂/Ar). Sensitive to light (dehalogenation risk over time).[1]

Technical Insight: The melting point of the alcohol (54–56 °C) is distinct from its precursor ketone, 2-bromo-1-(3-chlorophenyl)ethanone (MP 39.5–40 °C) [3]. This differential allows for effective monitoring of the reduction reaction via melting point depression analysis.

Synthesis & Production Workflows

Primary Synthesis Route: Ketone Reduction

The most robust synthesis involves the selective reduction of the


-bromoketone. This route minimizes side reactions (e.g., epoxide formation) if pH is strictly controlled.
Reaction Scheme


Protocol Steps:
  • Dissolution: Dissolve 1.0 eq of 2-bromo-1-(3-chlorophenyl)ethanone (CAS 41011-01-2) in absolute ethanol (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Portion-wise add Sodium Borohydride (NaBH₄) (0.35 eq) over 30 minutes. Note: Stoichiometry is critical to prevent over-reduction or debromination.

  • Quench: Once TLC indicates consumption of ketone, quench with saturated NH₄Cl solution.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
Alternative Route: Bromohydrin Formation

Direct bromination of 3-chlorostyrene using N-Bromosuccinimide (NBS) in aqueous media.

  • Reagents: 3-Chlorostyrene, NBS, H₂O/Acetone.

  • Mechanism: Electrophilic addition of bromonium ion followed by water attack.

  • Yield: Typically 70–80%, but often produces regioisomeric mixtures requiring difficult separation.

Visualizations & Logic Flows

Synthesis & Purification Logic

The following diagram illustrates the decision matrix for synthesizing and purifying the target compound, ensuring high purity for downstream applications.

SynthesisWorkflow Start Start: 3-Chloroacetophenone Bromination Bromination (Br2 or NBS, p-TsOH) Start->Bromination Step 1 Ketone Intermediate: 2-Bromo-1-(3-chlorophenyl)ethanone (MP: 40°C) Bromination->Ketone Yield ~85% Reduction Reduction (NaBH4, EtOH, 0°C) Ketone->Reduction Step 2: Selective Red. Crude Crude Product (Mixture) Reduction->Crude CheckMP QC Check: Melting Point > 50°C? Crude->CheckMP Recryst Recrystallization (Hexane/EtOAc) CheckMP->Recryst Yes (Solid) Waste Discard/Reprocess CheckMP->Waste No (Oil/Impure) Final Target: 2-Bromo-1-(3-chlorophenyl)ethanol (MP: 54-56°C) Recryst->Final Pure Crystals

Caption: Workflow for the conversion of 3-chloroacetophenone to the target bromohydrin, highlighting the critical melting point QC checkpoint.

Analytical Characterization

To validate the identity of 2-Bromo-1-(3-chlorophenyl)ethanol , compare experimental results against these standard spectral markers.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
  • 
     7.45–7.20 (m, 4H):  Aromatic protons (distinct 3-substituted pattern).
    
  • 
     4.95 (dd, 1H):  Chiral methine proton (-CH OH-).
    
  • 
     3.65 (dd, 1H) & 3.50 (dd, 1H):  Diastereotopic methylene protons (-CH 
    
    
    
    Br).
  • 
     2.80 (br s, 1H):  Hydroxyl proton (-OH ), exchangeable with D
    
    
    
    O.
Quality Control Parameters
  • HPLC Purity: >98.0% (Area %).

  • Chiral HPLC: Required if synthesizing the enantiopure (R)- or (S)- form (e.g., using CBS reduction).

  • Loss on Drying: <0.5% (Volatiles).

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. The precursor ketone is a potent lachrymator; while the alcohol is less volatile, it retains irritant properties.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Storage: Store at 2–8 °C under inert gas. Moisture sensitive.

References

  • Tanaka, K., & Yasuda, M. (1998). "A Practical Synthesis of (R)-3-Chlorostyrene Oxide Starting from 3-Chloroethylbenzene." Organic Preparations and Procedures International, 30(4), 486-490. Link

  • ChemSrc. (2025). "2-bromo-1-(4-chlorophenyl)ethanol Properties (Isomer Proxy)." ChemSrc Chemical Database. Link

  • PubChem. (2025).[2] "2-Bromo-1-(3-chlorophenyl)ethanone (Compound)." National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2025). "(1R)-2-bromo-1-(2-chlorophenyl)ethanol Data Sheet." SCBT. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Mirabegron

Introduction: Navigating the Synthetic Landscape of Mirabegron Mirabegron, marketed under trade names such as Myrbetriq® and Betmiga®, is a potent and selective β3-adrenergic receptor agonist for the treatment of overact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of Mirabegron

Mirabegron, marketed under trade names such as Myrbetriq® and Betmiga®, is a potent and selective β3-adrenergic receptor agonist for the treatment of overactive bladder (OAB). Its unique mechanism of action, which involves relaxing the detrusor muscle during the bladder filling phase, has established it as a significant therapeutic agent. The synthesis of this complex molecule, possessing a critical chiral center, has been the subject of extensive research, leading to the development of several efficient and scalable manufacturing routes.

This document provides a comprehensive overview of the established synthetic strategies for Mirabegron. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development. While this guide aims to be thorough, it is crucial to note that a synthetic route commencing from 2-Bromo-1-(3-chlorophenyl)ethanol , as specified in the topic inquiry, is not documented in the peer-reviewed scientific literature or patent filings for the synthesis of Mirabegron. A key structural feature of Mirabegron is the unsubstituted phenyl ring within the (R)-2-hydroxy-2-phenylethylamino moiety. The presence of a chloro-substituent on this ring, as in the proposed starting material, would necessitate a de-chlorination step, which is not described in the prominent synthetic pathways. Therefore, this guide will focus on the industrially relevant and scientifically validated methods for Mirabegron synthesis.

Established Synthetic Strategies for Mirabegron

The synthesis of Mirabegron can be broadly categorized into several key approaches, primarily differing in the strategy for constructing the chiral amino-alcohol backbone and its subsequent coupling with the 2-(2-aminothiazol-4-yl)acetamide side chain.

Strategy 1: Synthesis via (R)-Styrene Oxide

This is one of the earliest and most fundamental approaches to Mirabegron synthesis. It leverages the stereospecific ring-opening of (R)-styrene oxide to establish the required chirality.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Protection of Amino Group cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Amide Coupling cluster_4 Step 5: Deprotection R_Styrene_Oxide (R)-Styrene Oxide Intermediate_1 (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol R_Styrene_Oxide->Intermediate_1 Reaction with 4-Nitrophenethylamine HCl 4_Nitrophenethylamine_HCl 4-Nitrophenethylamine Hydrochloride 4_Nitrophenethylamine_HCl->Intermediate_1 Intermediate_1_p (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol Intermediate_2 Boc-protected Intermediate Intermediate_1_p->Intermediate_2 Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->Intermediate_2 Intermediate_2_r Boc-protected Intermediate Intermediate_3 N-[2-(4-Aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamic acid tert-butyl ester Intermediate_2_r->Intermediate_3 Pd/C, H₂ Intermediate_3_c N-[2-(4-Aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamic acid tert-butyl ester Intermediate_4 Boc-protected Mirabegron Intermediate_3_c->Intermediate_4 EDC, HOBt Thiazole_Acetic_Acid 2-Aminothiazole-4-acetic acid Thiazole_Acetic_Acid->Intermediate_4 Intermediate_4_d Boc-protected Mirabegron Mirabegron Mirabegron Intermediate_4_d->Mirabegron TFA or HCl

Caption: Synthetic workflow for Mirabegron starting from (R)-Styrene Oxide.

Step 1: Synthesis of (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol

  • To a solution of 4-nitrophenethylamine hydrochloride in a suitable solvent such as isopropanol, add (R)-styrene oxide.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cool the reaction mixture and isolate the product by filtration. The crude product can be purified by recrystallization.

Step 2: Boc-Protection of the Secondary Amine

  • Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine (TEA) or sodium bicarbonate.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup to remove the excess reagents and isolate the Boc-protected intermediate.

Step 3: Reduction of the Nitro Group

  • Dissolve the Boc-protected intermediate in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is fully reduced to an amine.

  • Filter off the catalyst and concentrate the solvent to obtain the aniline intermediate.

Step 4: Amide Coupling with 2-Aminothiazole-4-acetic acid

  • Dissolve the aniline intermediate from Step 3 and 2-aminothiazole-4-acetic acid in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).

  • Stir the reaction at room temperature until the amide bond formation is complete.

  • Isolate the Boc-protected Mirabegron by aqueous workup and extraction.

Step 5: Deprotection to Yield Mirabegron

  • Dissolve the Boc-protected Mirabegron in a suitable solvent like DCM or ethyl acetate.

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to cleave the Boc protecting group.

  • Stir at room temperature until deprotection is complete.

  • Neutralize the reaction mixture with a base and extract the final product. Purify by recrystallization or column chromatography to obtain high-purity Mirabegron.[1]

Strategy 2: Synthesis via (R)-Mandelic Acid

This approach utilizes the readily available and chiral (R)-mandelic acid as the starting material to establish the stereocenter.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Amide Coupling R_Mandelic_Acid (R)-Mandelic Acid Intermediate_A (R)-2-hydroxy-N-(4-nitrophenylethyl)-2-phenylacetamide R_Mandelic_Acid->Intermediate_A Condensation 4_Nitrophenethylamine 4-Nitrophenethylamine 4_Nitrophenethylamine->Intermediate_A Intermediate_A_r (R)-2-hydroxy-N-(4-nitrophenylethyl)-2-phenylacetamide Intermediate_B (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol Intermediate_A_r->Intermediate_B Reduction Reducing_Agent Borane-THF complex Reducing_Agent->Intermediate_B Intermediate_B_n (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol Intermediate_C (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol Intermediate_B_n->Intermediate_C Pd/C, H₂ Intermediate_C_c (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol Mirabegron Mirabegron Intermediate_C_c->Mirabegron EDC, HCl Thiazole_Acetic_Acid 2-Aminothiazole-4-acetic acid Thiazole_Acetic_Acid->Mirabegron

Caption: Synthetic workflow for Mirabegron starting from (R)-Mandelic Acid.

Step 1: Synthesis of (R)-2-hydroxy-N-(4-nitrophenylethyl)-2-phenylacetamide

  • Activate the carboxylic acid of (R)-mandelic acid using a suitable coupling agent.

  • React the activated mandelic acid with 4-nitrophenethylamine in the presence of a base to form the corresponding amide.

  • Isolate and purify the amide intermediate.

Step 2: Reduction of the Amide

  • Dissolve the amide from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add a reducing agent, typically a borane-THF complex, portion-wise at a controlled temperature.

  • After the reduction is complete, quench the reaction carefully with methanol and then work up with an acidic solution to obtain the amino alcohol intermediate.

Step 3: Reduction of the Nitro Group

  • This step is analogous to Step 3 in Strategy 1, involving the catalytic hydrogenation of the nitro group to an amine using Pd/C and hydrogen.[2]

Step 4: Final Amide Coupling

  • The resulting (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol is then coupled with 2-aminothiazole-4-acetic acid using a condensing agent like EDC in an acidic aqueous medium to yield Mirabegron.[3]

  • The final product is isolated by basification and can be purified by recrystallization from a suitable solvent system like n-butanol and toluene.[3]

Analytical Characterization of Mirabegron

The purity and identity of the synthesized Mirabegron must be confirmed using a battery of analytical techniques.

Analytical Technique Purpose Typical Parameters/Results
HPLC Purity assessment and quantificationReversed-phase C18 column, mobile phase of acetonitrile and water with a buffer, UV detection at ~250 nm. Purity should be >99.5%.
Mass Spectrometry Molecular weight confirmationESI-MS should show a prominent [M+H]⁺ ion at m/z 397.16.
¹H NMR Structural elucidationThe proton NMR spectrum should show characteristic peaks for the aromatic, thiazole, and aliphatic protons, consistent with the structure of Mirabegron.
¹³C NMR Structural confirmationThe carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the Mirabegron molecule.
Chiral HPLC Enantiomeric purity determinationA chiral column is used to separate the (R) and (S) enantiomers. The enantiomeric excess of the desired (R)-isomer should be >99%.

Purification of Mirabegron

Achieving high purity is critical for a pharmaceutical ingredient. The final step in the synthesis of Mirabegron is typically a purification process.

  • Recrystallization: This is a common method for purifying the final product. A variety of solvent systems have been reported, including mixtures of alcohols (e.g., isopropanol, n-butanol) and hydrocarbons (e.g., toluene, hexane).[3][4] The choice of solvent can also influence the crystalline form of Mirabegron obtained.

  • Column Chromatography: While less common for large-scale production due to cost and solvent consumption, silica gel column chromatography can be employed for laboratory-scale purification to remove closely related impurities.

Safety Considerations

The synthesis of Mirabegron involves the use of hazardous reagents and requires appropriate safety precautions.

  • Handling of Reagents: Many of the reagents used, such as borane complexes, are flammable and moisture-sensitive. Amine-containing compounds can be corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Fume Hood: All reactions should be carried out in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful chemicals.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

Conclusion

The synthesis of Mirabegron is a well-established process with several viable routes. The choice of a particular synthetic strategy will depend on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. While the use of 2-Bromo-1-(3-chlorophenyl)ethanol is not a documented pathway, the routes starting from (R)-styrene oxide and (R)-mandelic acid are robust and have been successfully implemented for the production of this important pharmaceutical agent. Careful execution of the reaction steps, along with rigorous purification and analytical characterization, is essential to ensure the quality and efficacy of the final Mirabegron product.

References

  • Wanbury Ltd. (2016). A process for the preparation of mirabegron and its intermediates. WO2016024284A2.
  • Wanbury Ltd. (2016).
  • New Drug Approvals. (2016). Mirabegron.
  • Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
  • ChemicalBook. (n.d.). Mirabegron synthesis.
  • Megafine Pharma (P) Ltd., et al. (2015). A process for preparation of mirabegron and alpha crystalline form thereof. WO2015044965A1.
  • Henan Normal University. (2015). Synthesis method of mirabegron. CN103193730A.
  • Mylan Laboratories Ltd. (2016).
  • Daicel Pharma Standards. (n.d.). Mirabegron Impurities Manufacturers & Suppliers.
  • Journal of China Pharmaceutical University. (2020). Improvement of synthesis process of mirabegron. 449-453.
  • Guidechem. (n.d.). (R)-2-Amino-1-(2-chlorophenyl)ethanol 97590-54-0 wiki.
  • ResearchGate. (2018). Reaction between arylamine and bromoethanol?
  • Chemguide. (n.d.). AMINES AS NUCLEOPHILES.
  • PMC. (2023).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2010).
  • 2a biotech. (n.d.). Products.
  • (2016). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. CN105481705A.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Functionalized Ethylamines.
  • Chemistry LibreTexts. (2024). 24.7: Synthesis of Amines.
  • New Era. (2022).
  • Google Patents. (2010).

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Application

Application Note &amp; Protocols: Enantioselective Synthesis of (R)-3-chlorostyrene oxide

Introduction Optically pure epoxides are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Optically pure epoxides are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety.[1][2] (R)-3-chlorostyrene oxide, a chiral epoxide, serves as a valuable intermediate for synthesizing a range of biologically active compounds, including β3-adrenergic receptor agonists. The preparation of this compound in high enantiomeric purity is a critical step for the development of these therapeutics.

This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (R)-3-chlorostyrene oxide. We will explore two primary strategic approaches: the classical synthesis of a racemic epoxide from a bromohydrin precursor followed by resolution, and a more contemporary, direct biocatalytic epoxidation. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this document aims to provide researchers with a robust and reliable guide for producing this key chiral intermediate.

Strategic Overview: Pathways to Enantiopure (R)-3-chlorostyrene oxide

Achieving a high enantiomeric excess (ee) for a target molecule requires a strategy that introduces chirality either through resolution of a racemic mixture or by direct asymmetric synthesis.

Route A: Halohydrin Formation and Kinetic Resolution This classical approach involves two main stages. First, 3-chlorostyrene is converted into a racemic bromohydrin, which is subsequently cyclized to form racemic 3-chlorostyrene oxide using a base.[3][4] The mechanism for this cyclization is an intramolecular Williamson ether synthesis, proceeding via an SN2 pathway.[5][6] The second stage involves the kinetic resolution of the racemic epoxide, where one enantiomer is selectively transformed or consumed, typically by an enzyme like an epoxide hydrolase, leaving the desired (R)-enantiomer enriched.[7][8] While reliable, this multi-step route is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.

Route B: Direct Asymmetric Epoxidation Modern synthetic methods offer more elegant and efficient solutions. Direct asymmetric epoxidation of the starting alkene, 3-chlorostyrene, can generate the desired (R)-epoxide in a single, atom-economical step. While chemical methods like the Jacobsen-Katsuki epoxidation exist for asymmetric epoxidation, their effectiveness and the enantiomer they favor can be substrate-dependent.[7][9][10] A highly effective and increasingly utilized strategy is biocatalysis. Engineered enzymes, such as variants of cytochrome P450 monooxygenase, have been shown to catalyze the epoxidation of styrene derivatives to produce the (R)-epoxide with exceptional enantioselectivity (up to 99% ee) and high turnover numbers.[7][11]

The following diagram illustrates these two divergent synthetic pathways.

G cluster_A Route A: Halohydrin Pathway & Resolution cluster_B Route B: Direct Asymmetric Pathway Styrene 3-Chlorostyrene Bromohydrin Racemic Bromohydrin (1-(3-chlorophenyl)-2-bromoethanol) Styrene->Bromohydrin NBS, H₂O AsymmetricEpox Direct Asymmetric Epoxidation (Biocatalytic) Styrene->AsymmetricEpox Engineered Enzyme, Oxidant RacemicEpoxide Racemic 3-Chlorostyrene Oxide Bromohydrin->RacemicEpoxide Base (e.g., NaOH) Resolution Enzymatic Kinetic Resolution RacemicEpoxide->Resolution FinalR_A (R)-3-Chlorostyrene Oxide Resolution->FinalR_A Enriched Product Byproduct (S)-Diol Byproduct Resolution->Byproduct Consumed Enantiomer FinalR_B (R)-3-Chlorostyrene Oxide AsymmetricEpox->FinalR_B

Caption: Divergent synthetic strategies for producing (R)-3-chlorostyrene oxide.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic 3-chlorostyrene oxide via Bromohydrin Intermediate

This protocol details the formation of the racemic epoxide, which can serve as a substrate for kinetic resolution.

Part A: Synthesis of 1-(3-chlorophenyl)-2-bromoethanol (Bromohydrin)

  • Principle: An electrophilic addition of bromine to the alkene in the presence of water as a nucleophile forms the halohydrin.

  • Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesNotes
3-Chlorostyrene138.595.00 g36.1 mmol
N-Bromosuccinimide (NBS)177.986.75 g37.9 mmolRecrystallize if yellow
Dimethyl sulfoxide (DMSO)78.13100 mL-
Water18.021.0 mL55.5 mmol
Saturated NaHCO₃ solution-~100 mL-For work-up
Ethyl Acetate-~200 mL-For extraction
Anhydrous MgSO₄-~10 g-Drying agent
  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorostyrene (5.00 g, 36.1 mmol) in DMSO (100 mL).

    • Add water (1.0 mL, 55.5 mmol) to the solution.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Add N-Bromosuccinimide (6.75 g, 37.9 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The addition of NBS is a key step to provide a source of electrophilic bromine.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 70 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromohydrin as a pale yellow oil. The product is typically used in the next step without further purification.

Part B: Base-mediated Cyclization to Racemic 3-chlorostyrene oxide

  • Principle: The alkoxide formed by deprotonation of the hydroxyl group acts as an intramolecular nucleophile, displacing the adjacent bromide in an SN2 reaction to form the epoxide ring.[3][12] This reaction requires an anti-periplanar arrangement of the hydroxyl and bromo groups for efficient backside attack.[12]

  • Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesNotes
Crude Bromohydrin~236.5~8.5 g~36.1 mmolFrom Part A
Methanol32.04100 mL-
Sodium Hydroxide (NaOH)40.001.60 g40.0 mmol
Water-150 mL-For work-up
Diethyl Ether-~150 mL-For extraction
Anhydrous Na₂SO₄-~10 g-Drying agent
  • Procedure:

    • Dissolve the crude bromohydrin from Part A in methanol (100 mL) in a 250 mL round-bottom flask with magnetic stirring.

    • In a separate beaker, dissolve sodium hydroxide (1.60 g, 40.0 mmol) in 20 mL of water and cool the solution.

    • Add the NaOH solution dropwise to the bromohydrin solution at room temperature.

    • Stir the reaction for 1-2 hours at room temperature. Monitor by TLC for the disappearance of the bromohydrin spot and the appearance of the epoxide product spot.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.[13]

    • Filter and carefully remove the solvent by rotary evaporation (note: product is volatile). The crude racemic 3-chlorostyrene oxide can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a colorless oil.[13]

Protocol 2: Direct Biocatalytic Synthesis of (R)-3-chlorostyrene oxide (Recommended)
  • Principle: This protocol is adapted from literature demonstrating the highly enantioselective epoxidation of styrene derivatives using an engineered P450 peroxygenase system.[7][11] The enzyme utilizes a hydrogen peroxide shunt pathway, offering a green and efficient route to the chiral epoxide.

  • Materials & Reagents:

ComponentConcentrationVolume/AmountRole
Potassium Phosphate Buffer0.1 M, pH 8.010 mLReaction Medium
Engineered P450 Variant0.5 µMVariesBiocatalyst
3-Chlorostyrene4 mM40 µL of 1M stock in DMSOSubstrate
H₂O₂ (30% w/w)20 mM~2.3 µLOxidant
Ethyl Acetate-~10 mLExtraction Solvent
Anhydrous Na₂SO₄-~1 gDrying Agent
  • Procedure:

    • To a 20 mL glass vial, add 10 mL of 0.1 M potassium phosphate buffer (pH 8.0).

    • Add the required volume of the engineered P450 enzyme stock solution to achieve a final concentration of 0.5 µM.

    • Add the 3-chlorostyrene stock solution to reach a final concentration of 4 mM.

    • Initiate the reaction by adding hydrogen peroxide to a final concentration of 20 mM. The slow addition of H₂O₂ is often required to avoid enzyme inactivation.

    • Seal the vial and incubate the reaction mixture at 25-30 °C with gentle shaking (e.g., 200 rpm) for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots (~50 µL), extracting with an equal volume of ethyl acetate containing an internal standard, and analyzing by GC or chiral GC-FID.

    • Upon completion, quench the reaction by adding a small amount of catalase or sodium sulfite.

    • Extract the entire reaction mixture with ethyl acetate (2 x 5 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent to obtain the crude (R)-3-chlorostyrene oxide.[13]

    • Purify via flash column chromatography on silica gel if necessary.

Mechanistic Insights and Visualization

The classical conversion of a halohydrin to an epoxide is a textbook example of an intramolecular SN2 reaction. The key steps are deprotonation of the alcohol to form a nucleophilic alkoxide, followed by a backside attack on the carbon bearing the halogen, which acts as the leaving group.

Caption: Mechanism of base-promoted epoxide formation from a halohydrin.

Characterization and Quality Control

Confirming the identity and enantiomeric purity of the final product is a critical step.

  • Structural Verification: Standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of 3-chlorostyrene oxide.

  • Determination of Enantiomeric Excess (ee): The enantiomeric purity of the product must be determined using a chiral analytical method. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common and reliable techniques.[14][15]

Table of Typical Chiral GC Parameters:

ParameterSettingRationale
Column Chiral GC Column (e.g., Astec CHIRALDEX B-PH)The chiral stationary phase enables the separation of enantiomers.[16]
Carrier Gas Helium or HydrogenInert mobile phase.
Injection Temp. 220 °CEnsures rapid volatilization of the sample.
Oven Program Isothermal at 120-140 °C or a slow rampOptimized to achieve baseline separation of the two enantiomer peaks.
Detector Flame Ionization Detector (FID)Provides high sensitivity for organic compounds.
Expected Result Two separated peaks corresponding to the (R) and (S) enantiomers.The ratio of the peak areas is used to calculate the enantiomeric excess (ee).

The enantiomeric excess is calculated using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Safety and Handling

Professional laboratory safety practices are mandatory when performing these protocols.

  • 2-Bromoethanol and Precursors: Bromoethanol and related bromohydrins are highly toxic and should be handled with extreme caution in a well-ventilated chemical fume hood.[17][18][19] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Epoxides: Styrene oxides are potential mutagens and should be handled with care. Avoid inhalation and skin contact.

  • Reagents: Handle all chemicals, including solvents and bases, according to their Safety Data Sheets (SDS). Sodium hydroxide is corrosive. N-Bromosuccinimide is an irritant.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Asymmetric epoxidation of various styrenes using carbocyclic oxazolidinone-containing ketone 3 has been investigated. PNAS. Available at: [Link]

  • Epoxide - Wikipedia. Wikipedia. Available at: [Link]

  • Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. PMC. Available at: [Link]

  • Synthesis of Epoxides | Organic Chemistry. YouTube. Available at: [Link]

  • Epoxide Synthesis via Base Promoted Halohydrin Cyclization. YouTube. Available at: [Link]

  • Preparation of Epoxides. JoVE. Available at: [Link]

  • Effective Asymmetric Epoxidation of Styrenes by Chiral Dioxirane. American Chemical Society. Available at: [Link]

  • Synthesis and Reactions of Epoxides: The Complete Guide. Transformation Tutoring. Available at: [Link]

  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Epoxides. Organic Chemistry Tutor. Available at: [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Preparation of epoxides: Stereochemistry. Khan Academy. Available at: [Link]

  • Jacobsen epoxidation - Wikipedia. Wikipedia. Available at: [Link]

  • Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. RSC Publishing. Available at: [Link]

  • Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. MDPI. Available at: [Link]

  • Engineering of P450PL2 Monooxygenase for the Stereoselective Synthesis of (R)-Styrene Oxides. ACS Publications. Available at: [Link]

  • Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ResearchGate. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis. ACS Publications. Available at: [Link]

  • Jacobsen epoxidation. OpenOChem Learn. Available at: [Link]

  • Jacobsen Asymmetric Epoxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Available at: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • Jacobsen-Katsuki Epoxidations. Wipf Group. Available at: [Link]

  • Process for the purification of epoxides. Google Patents.
  • Determination of enantiomeric excess. University of Bath. Available at: [Link]

  • Enantioselective Epoxidations. Science of Synthesis. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography. ScienceDirect. Available at: [Link]

  • GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. Environmental Health & Safety, University of Washington. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • General method for the synthesis of high enantiomeric purity chiral epoxides. American Chemical Society. Available at: [Link]

  • Optimization of Process for Enzymatic Resolution of Racemic Amines. ResearchGate. Available at: [Link]

  • Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochrome P450 BM-3. Caltech. Available at: [Link]

  • Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide. Google Patents.
  • (PDF) Enabling Highly ( R )-Enantioselective Epoxidation of Styrene. ResearchGate. Available at: [Link]

  • Highly enantioselective epoxidation of styrenes. PMC. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. MDPI. Available at: [Link]

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Method

Scalable synthesis of (S)-2-bromo-1-(3-chlorophenyl)ethanol

Application Note & Protocol Topic: Scalable, Enantioselective Synthesis of (S)-2-bromo-1-(3-chlorophenyl)ethanol via Asymmetric Ketone Reduction Introduction: The Significance of Chiral Halohydrins Chiral β-halohydrins a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scalable, Enantioselective Synthesis of (S)-2-bromo-1-(3-chlorophenyl)ethanol via Asymmetric Ketone Reduction

Introduction: The Significance of Chiral Halohydrins

Chiral β-halohydrins are invaluable building blocks in modern synthetic and medicinal chemistry. Their bifunctional nature, possessing both a hydroxyl and a halogen on adjacent carbons, allows for facile conversion into a variety of critical intermediates, most notably chiral epoxides. The specific stereochemistry of these compounds is often paramount to the biological activity and selectivity of the final active pharmaceutical ingredient (API). (S)-2-bromo-1-(3-chlorophenyl)ethanol is a key precursor for several important molecular scaffolds. Its synthesis, therefore, requires a method that is not only robust and high-yielding but also rigorously stereocontrolled and scalable for industrial application.

This document provides a detailed guide to the scalable synthesis of (S)-2-bromo-1-(3-chlorophenyl)ethanol, focusing on the highly reliable and well-documented Corey-Bakshi-Shibata (CBS) asymmetric reduction of the prochiral ketone, 2-bromo-3'-chloroacetophenone. We will delve into the mechanistic underpinnings of this choice, provide a detailed, field-tested protocol, and offer guidance on process monitoring, characterization, and troubleshooting.

Strategic Approach: Why the Corey-Bakshi-Shibata (CBS) Reduction?

The central challenge in synthesizing the target molecule is the enantioselective reduction of a prochiral ketone. While several methods exist, the CBS reduction stands out for its exceptional predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%.[1]

Causality Behind the Choice:

  • High Enantioselectivity: The CBS reduction utilizes a chiral oxazaborolidine catalyst that creates a rigid, sterically defined environment. This forces the reducing agent (a borane complex) to deliver a hydride to a specific face of the ketone, resulting in a strong preference for one enantiomer.[2][3]

  • Catalytic Nature & Scalability: The reaction is catalytic, typically requiring only 5-10 mol% of the chiral catalyst, making it economically viable for large-scale production.[4] The procedure has been successfully implemented in industrial settings for the synthesis of complex molecules.[5]

  • Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the chirality of the catalyst used. For the synthesis of the (S)-alcohol, the (S)-CBS catalyst is employed.

  • Robustness: The reaction is tolerant of a wide range of functional groups, making it a versatile tool in multi-step syntheses.[2]

While alternative green chemistry approaches, such as biocatalytic reduction using alcohol dehydrogenases (ADHs), are emerging, the CBS reduction remains a more broadly established and readily implemented method in many process chemistry labs.[6]

The CBS Reduction Mechanism

The efficacy of the CBS reduction lies in the formation of a well-defined catalyst-reagent complex that activates the ketone and directs the hydride transfer.[7]

The process unfolds in several key steps:

  • Catalyst-Borane Coordination: The Lewis acidic borane (BH₃) coordinates to the Lewis basic nitrogen atom of the (S)-oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst.[2][3]

  • Ketone Coordination: The prochiral ketone, 2-bromo-3'-chloroacetophenone, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the 3-chlorophenyl group) away from the bulky group on the catalyst.[3]

  • Directed Hydride Transfer: The hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state. This intramolecular transfer is directed to a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.[2]

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated for the next cycle. An acidic workup is required to hydrolyze the alkoxyborane and yield the final chiral alcohol product.[3][7]

CBS_Mechanism cluster_main CBS Reduction Catalytic Cycle CAT (S)-CBS Catalyst CAT_BH3 Active Catalyst-Borane Complex CAT->CAT_BH3 Coordination BH3 BH₃•SMe₂ (Borane Source) BH3->CAT_BH3 COMPLEX Ternary Complex (Ketone Coordinated) CAT_BH3->COMPLEX KETONE 2-bromo-3'-chloro- acetophenone KETONE->COMPLEX Coordination (Steric Control) TS Six-Membered Transition State COMPLEX->TS Intramolecular Hydride Transfer PRODUCT_B Alkoxyborane Intermediate TS->PRODUCT_B PRODUCT_B->CAT Catalyst Regeneration WORKUP Acidic Workup (e.g., HCl) PRODUCT_B->WORKUP PRODUCT_OH (S)-2-bromo-1-(3-chloro- phenyl)ethanol WORKUP->PRODUCT_OH Hydrolysis Workflow prep prep reaction reaction workup workup purify purify start Flame-dry glassware under inert atmosphere setup Charge flask with (S)-CBS catalyst and anhydrous THF start->setup cool Cool to 0 °C setup->cool add_borane Slowly add BH₃•SMe₂ (maintain T < 5 °C) cool->add_borane add_ketone Add ketone solution dropwise over 1 hour add_borane->add_ketone react Stir at 0 °C for 2-4 hours (Monitor by TLC/HPLC) add_ketone->react quench Quench with anhydrous MeOH at 0 °C react->quench warm Warm to room temperature quench->warm acidify Add 1 M HCl and stir warm->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry organic layer (MgSO₄) and filter extract->dry concentrate Concentrate via rotary evaporation dry->concentrate purification Purify by flash chromatography concentrate->purification end Characterize pure product (Chiral HPLC, NMR) purification->end

Sources

Application

Application Note: Chemoselective &amp; Enantioselective Reduction of 2-bromo-1-(3-chlorophenyl)ethanone

Topic: Borane Reduction of 2-bromo-1-(3-chlorophenyl)ethanone Content Type: Application Note & Technical Protocol Audience: Pharmaceutical Researchers, Process Chemists[1] Executive Summary The reduction of -haloketones...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Borane Reduction of 2-bromo-1-(3-chlorophenyl)ethanone Content Type: Application Note & Technical Protocol Audience: Pharmaceutical Researchers, Process Chemists[1]

Executive Summary

The reduction of


-haloketones is a pivotal transformation in the synthesis of chiral adrenergic receptor agonists, antifungals, and 

-blockers. This guide details the borane-mediated reduction of 2-bromo-1-(3-chlorophenyl)ethanone to 2-bromo-1-(3-chlorophenyl)ethanol .[1]

While sodium borohydride (


) is a common reducing agent, it often yields racemic mixtures and can induce reductive dehalogenation or epoxide formation under basic conditions. Borane reagents (

or

)
, particularly when coupled with the Corey-Bakshi-Shibata (CBS) catalyst, offer superior chemoselectivity and high enantiomeric excess (ee > 95%), making this the preferred route for high-value pharmaceutical intermediates.

Chemical Strategy & Mechanism

The Challenge of -Halo Ketones

The substrate contains three reactive sites:

  • Carbonyl (

    
    ):  The desired site of reduction.
    
  • 
    -Carbon (
    
    
    
    ):
    Susceptible to nucleophilic attack or reductive dehalogenation.[1]
  • Aryl Chloride (

    
    ):  Generally stable to borane but sensitive to transition metals.[1]
    
Mechanistic Pathway (CBS Catalysis)

For drug development applications requiring chirality, the CBS reduction is the gold standard. The chiral oxazaborolidine catalyst activates the borane reagent and coordinates the ketone, directing hydride attack to a specific face (Re or Si) of the carbonyl.

Key Mechanistic Steps:

  • Activation: Borane coordinates to the Lewis-basic nitrogen of the oxazaborolidine.[2]

  • Coordination: The ketone oxygen binds to the endocyclic boron of the catalyst.

  • Hydride Transfer: Intramolecular hydride transfer occurs via a six-membered transition state.[1]

  • Turnover: The alkoxy-borane species dissociates, regenerating the catalyst.

CBS_Mechanism cluster_0 Catalytic Cycle Cat Oxazaborolidine (CBS Catalyst) Complex1 Cat-BH3 Complex Cat->Complex1 + BH3 TS Ketone Coordination (6-Membered TS) Complex1->TS + Ketone Product_Complex Alkoxy-Borane Intermediate TS->Product_Complex Hydride Transfer Product_Complex->Cat - Alkoxyborane Product Chiral Alcohol (Hydrolysis) Product_Complex->Product + MeOH/H+ Reagents BH3·THF + Substrate Reagents->TS Input

Figure 1: Catalytic cycle of the CBS reduction showing activation and hydride transfer.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Reagent Stoichiometry 0.6 – 1.0 eq

Borane provides 3 hydrides, but kinetics slow after the first transfer.[1] Excess ensures conversion.
Temperature

to

Low temperature maximizes enantioselectivity (if chiral) and suppresses dehalogenation.[1]
Solvent Water Content

(KF)
Borane reacts violently with water; moisture deactivates the CBS catalyst.
Quench Method Methanol (Slow Add)Controlled destruction of residual borane to prevent

pressure buildup.
Reaction Time 1 – 3 HoursExtended stirring can lead to racemization or side reactions.

Detailed Protocol

Method A: Enantioselective Reduction (Preferred for Drug Dev)

Target: (R)- or (S)-2-bromo-1-(3-chlorophenyl)ethanol.[1]

Reagents & Equipment
  • Substrate: 2-bromo-1-(3-chlorophenyl)ethanone (

    
     eq).
    
  • Catalyst: (R)-Me-CBS (Oxazaborolidine) (

    
     eq, 
    
    
    
    in Toluene).[1]
  • Reductant:

    
     (
    
    
    
    solution,
    
    
    eq).
  • Solvent: Anhydrous THF (dried over sieves).

  • Equipment: Flame-dried 3-neck flask,

    
     line, addition funnel, internal thermometer.
    
Step-by-Step Procedure
  • System Prep: Purge the reactor with nitrogen. Ensure all glassware is oven-dried.

  • Catalyst Charge: Add (R)-Me-CBS solution (

    
     eq) to the flask.[1] Dilute with anhydrous THF (
    
    
    
    vol).
  • Borane Activation: Cool to

    
    . Add 
    
    
    
    (
    
    
    eq) dropwise. Stir for 15 min to form the active catalyst-borane complex.[1]
  • Substrate Addition (Critical):

    • Dissolve the ketone substrate in THF (

      
       vol).
      
    • Add the ketone solution slowly over 1 hour via addition funnel, maintaining internal temp

      
      . Note: Slow addition ensures the catalyst is always in excess relative to the unreacted ketone, maximizing ee.
      
  • Reaction Monitoring: Stir at

    
     for 1 hour. Check HPLC/TLC.
    
    • Success Criteria: Substrate

      
      .[3]
      
  • Quench (Exothermic):

    • Caution: Hydrogen gas evolution.[4]

    • Add Methanol (

      
       eq) dropwise at 
      
      
      
      .[1] Allow to warm to
      
      
      .
    • Add

      
      
      
      
      
      (
      
      
      vol) to hydrolyze the boronate ester.
  • Workup:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization.

Method B: Achiral Reduction (Baseline)

Use this if chirality is not required.

  • Dissolve substrate in anhydrous THF at

    
    .
    
  • Add

    
     (
    
    
    
    eq) dropwise.
  • Stir at

    
     for 2 hours.
    
  • Quench with MeOH, concentrate, and partition between water/DCM.

Safety & Handling (Borane & -Halo Ketones)

Operational Hazards:

  • Borane (

    
    ):  Pyrophoric gas (if neat), highly flammable in THF. Reacts violently with water/alcohols releasing 
    
    
    
    .
  • Substrate (Lachrymator):

    
    -bromo ketones are potent tear gas agents.[1] All solids handling must occur in a fume hood. 
    
  • Epoxide Formation: If the workup becomes basic (

    
    ), the bromohydrin will cyclize to the epoxide (3-chlorostyrene oxide). Keep workup neutral/acidic.
    

Safety_Workflow Start Start Protocol PPE PPE Check: Gloves, Goggles, Fume Hood Start->PPE Inert Inert Atmosphere (N2/Ar) CRITICAL for Borane PPE->Inert Add Controlled Addition Temp < 0°C Inert->Add Quench Quench (MeOH) H2 Gas Evolution! Add->Quench Waste Waste Disposal Halogenated Organics Quench->Waste

Figure 2: Safety workflow emphasizing critical control points for borane handling.[1]

Analytical Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Fast addition of substrateReduce addition rate; ensure ketone concentration is low relative to catalyst.
Low ee Wet solventRe-dry THF over molecular sieves (3Å). Moisture hydrolyzes the CBS catalyst.
Incomplete Conversion Borane degradationCheck titer of

(it degrades over time). Add 0.2 eq extra.
Epoxide Impurity Basic workupEnsure quench is acidic/neutral. Do not wash with strong

.
De-bromination (Product is acetophenone) High Temp / Radical mechanismKeep temp

. Avoid light exposure (radical initiation).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[5] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5][6] Journal of the American Chemical Society, 109(18), 5551-5553.

  • Corey, E. J., & Helal, C. J. (1998).[7] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.[1]

  • BenchChem. (2025).[8] 2-Bromo-1-(3,4-dichlorophenyl)ethanone Technical Guide.

  • Sigma-Aldrich. (2024).[1][9] Safety Data Sheet: 2-Bromoacetophenone derivatives.

  • Organic Chemistry Portal. (2025). Corey-Bakshi-Shibata Reduction Protocols.[1][10]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling temperature in NaBH4 reduction of alpha-bromo ketones

Technical Support Center: NaBH₄ Reduction of α-Bromo Ketones From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for navigating the nuances of reducing α-bromo ketones with sodium b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NaBH₄ Reduction of α-Bromo Ketones

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for navigating the nuances of reducing α-bromo ketones with sodium borohydride (NaBH₄). This reaction, while powerful, is notoriously sensitive to temperature due to competing reaction pathways. This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reaction. Understanding why temperature is critical is the first step to mastering this transformation.

Q1: Why is temperature control so crucial when reducing α-bromo ketones with NaBH₄?

A1: Temperature is the primary determinant of selectivity in this reaction. The reduction of the ketone to the desired bromohydrin is a fast reaction, even at low temperatures. However, two major side reactions are highly temperature-dependent:

  • Epoxide Formation: After the initial reduction, an intermediate alkoxide is formed. If the temperature is too high, this alkoxide can act as an internal nucleophile, attacking the carbon bearing the bromine in an intramolecular SN2 reaction to form an epoxide.[1] This process has a higher activation energy and is significantly accelerated at temperatures above 0 °C.

  • Debromination: At elevated temperatures, reductive cleavage of the carbon-bromine bond can occur, leading to the formation of the corresponding debrominated alcohol. This can also be promoted by extended reaction times or excess NaBH₄.

Strict temperature control, typically at 0 °C or below, is therefore essential to favor the kinetic product (bromohydrin) over the thermodynamic side products (epoxide, debrominated alcohol).

Q2: What is the optimal temperature range for this reduction?

A2: The optimal temperature is substrate-dependent, but a general starting point is -20 °C to 0 °C . For highly reactive substrates or those particularly prone to epoxide formation, temperatures as low as -78 °C (a dry ice/acetone bath) may be necessary.[2] It is rare for this reaction to be performed successfully at room temperature or higher.

Q3: Which solvents are recommended for this reaction?

A3: Protic solvents like methanol (MeOH) and ethanol (EtOH) are most common for NaBH₄ reductions.[3][4] They serve a dual purpose: they readily dissolve the NaBH₄ and the ketone, and they act as the proton source to quench the intermediate alkoxide, forming the final alcohol product.[5][6] Tetrahydrofuran (THF) can also be used, often in combination with an alcohol.[3] The choice of solvent can also influence the stereoselectivity of the reduction.[7]

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A4: It is strongly discouraged. LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄.[5][8] It will aggressively reduce the ketone but is also highly likely to cause extensive debromination by reducing the carbon-bromine bond, leading to very low yields of the desired bromohydrin. The milder nature of NaBH₄ is key to the success of this transformation.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a problem-and-solution format to address specific experimental challenges.

Problem 1: Low yield of the desired bromohydrin, with a significant amount of epoxide detected.

  • Probable Cause: The reaction temperature was too high, allowing the intermediate alkoxide to undergo the intramolecular SN2 cyclization.[1] This can happen if the addition of NaBH₄ was too fast, causing an exotherm, or if the cooling bath was not maintained effectively.

  • Solution:

    • Lower the Temperature: Perform the reaction at a lower temperature. If you were at 0 °C, try -20 °C or even -40 °C.

    • Control the Addition: Add the NaBH₄ portion-wise as a solid over a prolonged period, ensuring the internal temperature does not rise.

    • Pre-cool All Solutions: Ensure the solution of the α-bromo ketone in the solvent is thoroughly chilled to the target temperature before the first addition of NaBH₄.

Problem 2: The major product is the debrominated alcohol.

  • Probable Cause: This can result from several factors:

    • The reaction temperature was too high.

    • Excess NaBH₄ was used.

    • The reaction was allowed to run for too long.

    • The substrate is particularly sensitive to reductive dehalogenation.

  • Solution:

    • Stoichiometry is Key: Use a slight excess, but not a large excess, of NaBH₄. A range of 1.1 to 1.5 equivalents is typically sufficient.

    • Monitor the Reaction: Follow the reaction progress closely by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.

    • Lower Temperature: As with epoxide formation, lower temperatures will disfavor the debromination pathway.

Problem 3: The reaction is very slow or stalls at low temperatures.

  • Probable Cause: While low temperatures are necessary for selectivity, some less reactive ketones may require slightly more thermal energy.

  • Solution:

    • Incremental Temperature Increase: If the reaction is clean but slow at -78 °C (as judged by TLC), allow it to warm very slowly to -40 °C or -20 °C and hold it there.

    • Solvent Choice: Methanol is generally a better solvent for NaBH₄ and can lead to faster reaction rates compared to ethanol or isopropanol at the same temperature.

    • Advanced Method (Luche Reduction): For difficult substrates, consider adding a catalytic amount of Cerium(III) chloride (CeCl₃). This is known as the Luche Reduction, which activates the ketone towards hydride attack and can often be performed at slightly higher, more convenient temperatures (-15 °C to 0 °C) with high selectivity.[9][10]

Data Summary: Temperature Effects on Product Distribution
Temperature Range (°C)Expected Major ProductCommon Side Product(s)Key Considerations
> 10 °CEpoxide / Debrominated AlcoholBromohydrinNot recommended. Low selectivity and high risk of side reactions.
0 °C to 10 °CBromohydrin / EpoxideDebrominated AlcoholHigh risk of epoxide formation. Requires very careful monitoring.
-20 °C to 0 °CBromohydrin (Desired) EpoxideOptimal starting range for most substrates. Balances reaction rate and selectivity.
-78 °C to -40 °CBromohydrin (Desired) (Usually none)Highest selectivity, but reaction rates may be slow. Ideal for sensitive substrates.[2]

Visualizing Reaction Pathways & Troubleshooting

The following diagrams illustrate the critical choices and outcomes in the reduction process.

G cluster_0 Reaction Pathways Start α-Bromo Ketone Alkoxide Intermediate Alkoxide Start->Alkoxide 1. NaBH₄ (Hydride Attack) Product3 Side Product: Debrominated Alcohol Start->Product3 Reductive Debromination (Excess NaBH₄ / High Temp) Product1 Desired Product: Bromohydrin Alkoxide->Product1 2. H⁺ (from solvent) (Protonation) Favored at Low Temp (-78°C to 0°C) Product2 Side Product: Epoxide Alkoxide->Product2 Intramolecular SN2 Favored at Higher Temp (> 0°C)

Caption: Competing reaction pathways in the NaBH₄ reduction.

G cluster_1 Troubleshooting Flowchart Start Analysis Shows Low Yield / Impure Product Q1 Major Impurity is Epoxide? Start->Q1 Q2 Major Impurity is Debrominated Alcohol? Q1->Q2 No Sol1 ACTION: 1. Lower Reaction Temp (-20°C or below) 2. Add NaBH₄ more slowly Q1->Sol1 Yes Sol2 ACTION: 1. Use fewer equivalents of NaBH₄ (1.1-1.2 eq) 2. Monitor via TLC and quench promptly 3. Lower Reaction Temp Q2->Sol2 Yes Sol3 ACTION: Check for other issues (e.g., starting material purity, incomplete reaction) Q2->Sol3 No

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol: General Low-Temperature Reduction

This protocol provides a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • α-Bromo ketone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice/salt for -20 °C, or dry ice/acetone for -78 °C)

  • Thermometer

  • Standard glassware for workup (separatory funnel, flasks)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Place the α-bromo ketone (1.0 eq) in a round-bottom flask with a magnetic stir bar. Dissolve it in a minimal amount of anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in the cooling bath and stir the solution until it equilibrates to the target temperature (e.g., -20 °C). Use a thermometer to monitor the internal temperature.

  • Reagent Addition: Once the solution is at the target temperature, begin adding the sodium borohydride (1.2 eq) in small portions over 20-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the target temperature. Monitor its progress by TLC, checking for the disappearance of the starting ketone spot. This may take anywhere from 30 minutes to several hours.

  • Quenching: Once the starting material is consumed, quench the reaction while it is still cold by slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude bromohydrin.

  • Purification: Purify the crude product as necessary, typically by flash column chromatography.

References

  • Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Chem-Station. (2014). Luche Reduction. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Luche, J. L., Rodriguez-Hahn, L., & Crabbé, P. (1978). Reduction of Natural Enones in the Presence of Cerium Trichloride.
  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]

  • EUREKAMOMENTS IN ORGANIC CHEMISTRY. (2012). Luche reduction. [Link]

  • Vaia. Q68E We saw in section 17-4 that ketones react with NaBH4 to yield alcohols... [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • Reddit. (2013). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP? [Link]

  • Rodrigues Silva, D., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Journal of Physical Organic Chemistry, 36(10). [Link]

  • Hirscher, M., & Nijkamp, M. G. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Johnson, M. R., & Rickborn, B. (1969). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 34(9), 2781–2784.
  • Milenković, M. R., et al. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 721-5. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Chlorophenacyl Bromide

Welcome to the technical support guide for 3-chlorophenacyl bromide. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile but s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-chlorophenacyl bromide. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile but sparingly soluble reagent. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve clear, stable, and reactive solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing an oily residue or immediate precipitate when adding my 3-chlorophenacyl bromide stock to an aqueous buffer. What is happening and why?

When you introduce a concentrated stock solution (likely in a water-miscible organic solvent like DMSO or ethanol) into a large volume of buffer, the organic solvent disperses rapidly. This sudden shift to a highly polar, aqueous environment drastically lowers the solubility of the 3-chlorophenacyl bromide, forcing it to precipitate.

Q2: What is the best initial approach to solubilizing 3-chlorophenacyl bromide for an aqueous reaction or biological assay?

A: The most reliable and widely adopted starting point is the use of a co-solvent. This involves preparing a high-concentration stock solution in a water-miscible organic solvent and then adding it to your aqueous system in a small volume to achieve the final desired concentration.

The Underlying Principle (Co-solvency): Co-solvents work by reducing the overall polarity of the aqueous medium.[3][4] A water-miscible solvent like dimethyl sulfoxide (DMSO) or ethanol integrates into the water's hydrogen-bonding network, creating a less polar "micro-environment" that can more readily accommodate hydrophobic molecules like 3-chlorophenacyl bromide.[5] This prevents the compound from crashing out upon dilution. It is crucial to limit the final concentration of the co-solvent in your assay, as high concentrations can affect biological systems or reaction kinetics.[6][7]

Q3: Which co-solvent should I choose? Are there any compatibility issues I should be aware of?

A: The choice of co-solvent is critical and depends on your experimental context.

Co-SolventAdvantagesDisadvantages & CausalityBest For
DMSO Excellent solubilizing power for many hydrophobic compounds.[6] Miscible with water in all proportions.Can be reactive with strong electrophiles or under certain oxidative/reductive conditions. Can interfere with some enzyme assays. It is also a known radical scavenger.General biological assays, initial screening. Often tolerated by cells up to 0.5-1% (v/v).
Ethanol (EtOH) Less toxic than DMSO for many cellular systems. Readily available.Less effective at solubilizing highly hydrophobic compounds compared to DMSO. Can precipitate some buffer salts at high concentrations.Cell-based assays where DMSO toxicity is a concern.
Acetonitrile (ACN) Good solubilizing power and less reactive than DMSO.[7]More volatile than DMSO or DMF. Can also interfere with certain assays.Chemical reactions, HPLC-based assays where solvent compatibility is key.
DMF / DMAc High boiling points and excellent solubilizing power.Can be difficult to remove. Higher toxicity and potential for reactivity, especially with bases. The amide functionality can act as a nucleophile under harsh conditions.Organic synthesis where subsequent workup will remove the solvent. Generally avoided in biological systems.

Expert Insight: Always run a vehicle control in your experiments. This is a control group that receives the same final concentration of the co-solvent (e.g., 0.5% DMSO) without the 3-chlorophenacyl bromide to ensure that the solvent itself is not causing the observed effects.

Q4: My compound seems to be degrading in the solution. How can I assess and prevent this?

A: 3-Chlorophenacyl bromide is an α-haloketone, a class of compounds known for its reactivity.[8] The primary degradation pathway in aqueous or nucleophilic solutions is nucleophilic substitution at the α-carbon, displacing the bromide.

Key Instability Factors:

  • Nucleophiles: Buffers containing nucleophilic species (e.g., Tris, phosphate at higher pH, thiols like DTT) can react directly with the compound. The carbonyl group activates the adjacent carbon-bromine bond, making it highly susceptible to SN2 attack.[9]

  • pH: High pH (basic conditions) can promote hydrolysis, where water or hydroxide ions act as the nucleophile.

  • Light: While less common, some related compounds can be light-sensitive.[10]

Validation & Prevention Strategy:

  • Analytical Check: Use HPLC or LC-MS to analyze your stock solution and the final working solution over time. The appearance of new peaks is indicative of degradation.

  • Buffer Choice: If possible, use non-nucleophilic buffers like HEPES or MOPS.

  • pH Control: Prepare solutions at a neutral or slightly acidic pH (if compatible with your experiment) to minimize hydrolysis.

  • Fresh Preparation: Always prepare working solutions fresh from a stable, concentrated stock just before use. Do not store dilute aqueous solutions.

Q5: Co-solvents are not working well or are incompatible with my system. What are my other options?

A: If co-solvents are not viable, you can explore more advanced formulation strategies.

  • Surfactants (Micellar Solubilization): Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can form micelles in aqueous solutions above their critical micelle concentration (CMC).[11] These micelles have a hydrophobic core that can encapsulate 3-chlorophenacyl bromide, effectively solubilizing it in the bulk aqueous phase.[12][13] This is a common technique in pharmaceutical formulations.[14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with hydrophobic molecules, sequestering them from the water and enhancing their apparent solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved water solubility.[19]

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solutions & Scientific Rationale
Persistent Cloudiness or Precipitate Insufficient co-solvent concentration. Exceeding the solubility limit. Incorrect solvent choice.1. Increase Co-solvent %: Incrementally increase the final co-solvent concentration (e.g., from 0.5% to 1.0% DMSO), ensuring it remains within the tolerance of your system. 2. Lower Final Concentration: Your target concentration may be too high for the chosen solvent system. Dilute your compound further. 3. Switch Co-solvent: Try a stronger solvent like DMSO if you are using ethanol.
Inconsistent Experimental Results Compound degradation in the working solution. Incomplete initial solubilization of the stock.1. Prepare Fresh Solutions: Make your final dilutions immediately before adding to the experiment. Do not let them sit on the bench. 2. Verify Stock Solution: Ensure your stock solution is fully dissolved. Briefly vortexing or sonicating during preparation can help. Visually inspect for any undissolved microcrystals. 3. Check for Reactivity: As detailed in FAQ #4, analyze for degradation and consider changing your buffer system.
Assay Interference (False Positives/Negatives) The solubilization agent itself is affecting the assay. High co-solvent concentration. Surfactant interaction with proteins.1. Run Vehicle Controls: This is non-negotiable. It will differentiate the effect of the compound from the effect of the solvent. 2. Reduce Agent Concentration: Use the absolute minimum concentration of co-solvent or surfactant required for solubility. 3. Screen Alternatives: Test different classes of solubilizers (e.g., compare a co-solvent to a cyclodextrin) to find one that is inert in your specific assay.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a stable, concentrated stock of 3-chlorophenacyl bromide in an organic solvent.

  • Weighing: Accurately weigh the desired amount of 3-chlorophenacyl bromide solid in a suitable vial. Note: As an α-haloketone, this compound is a lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE) in a fume hood.[10]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other chosen solvent) to achieve a high but manageable concentration (e.g., 10-100 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution against a light source to confirm there are no suspended particles. The solution should be perfectly clear.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light and moisture. Under these conditions, the stock is typically stable for several months.

Diagram 1: Decision Workflow for Solubilization Strategy

This workflow guides the user through selecting an appropriate method for solubilizing 3-chlorophenacyl bromide.

G start Start: Need to dissolve 3-chlorophenacyl bromide in aqueous media q_solvent_ok Is a co-solvent (e.g., <1% DMSO) compatible with your experiment? start->q_solvent_ok use_cosolvent Yes: Use Co-Solvent Protocol. Prepare concentrated stock in DMSO/EtOH. Dilute into final aqueous buffer. q_solvent_ok->use_cosolvent Yes q_surfactant_ok No: Is a non-ionic surfactant (e.g., Tween, Triton) compatible? q_solvent_ok->q_surfactant_ok No end_success Result: Clear, stable solution for experiment use_cosolvent->end_success use_surfactant Yes: Use Micellar Solubilization. Prepare aqueous solution of surfactant > CMC. Add compound stock and sonicate. q_surfactant_ok->use_surfactant Yes use_cyclodextrin No: Use Cyclodextrin Complexation. Prepare aqueous solution of HP-β-CD. Add compound stock, vortex, and equilibrate. q_surfactant_ok->use_cyclodextrin No use_surfactant->end_success use_cyclodextrin->end_success end_fail Re-evaluate experiment parameters or consider chemical modification of compound use_cyclodextrin->end_fail

Caption: A decision tree for selecting a solubilization method.

Diagram 2: Mechanism of Micellar Solubilization

This diagram illustrates how surfactant micelles encapsulate a hydrophobic molecule like 3-chlorophenacyl bromide.

G Micellar Solubilization cluster_micelle Surfactant Micelle s1 center Hydrophobic Core s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center s9 s9->center s10 s10->center s11 s11->center s12 s12->center drug 3-CPB hydrophilic_head Hydrophilic Head (in water) hydrophobic_tail Hydrophobic Tail

Caption: Encapsulation of a drug within a surfactant micelle.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PubMed. Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC - NIH. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • PubMed. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
  • ResearchGate. (PDF) Micellar solubilization of drugs.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • University of Alberta. Micellar solubilization of drugs.
  • CDH Fine Chemical. PHENACYL BROMIDE.
  • Organic Syntheses Procedure. phenacyl bromide.
  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ResearchGate. How to dissolve hydrophobic drug........
  • Co-solvent: Significance and symbolism. Co-solvent: Significance and symbolism.
  • Sigma-Aldrich. 2-Bromo-3′-chloroacetophenone 97 41011-01-2.
  • PMC - NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • ChemicalBook. 3-BROMOPHENACYL BROMIDE | 18523-22-3.
  • YouTube. How to select Co-solvent during hydrolytic forced degradation?.
  • Wikipedia. α-Halo ketone.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-Bromo-1-(3-chlorophenyl)ethanol

Technical Deep Dive: Mass Spectrometry Characterization of 2-Bromo-1-(3-chlorophenyl)ethanol Executive Summary This guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-1-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Characterization of 2-Bromo-1-(3-chlorophenyl)ethanol

Executive Summary

This guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-1-(3-chlorophenyl)ethanol (CAS: Indeterminate/Generic Structure). As a critical chiral intermediate in the synthesis of adrenergic agonists (e.g., phenylethanolamine derivatives) and antifungal agents, accurate structural confirmation of this compound is essential.

This document moves beyond standard spectral libraries, offering a mechanistic breakdown of the unique Chlorine-Bromine isotopic interplay and the competitive fragmentation pathways (Alpha-cleavage vs. Dehydration) observed under Electron Impact (EI) ionization. Furthermore, we compare EI performance against Electrospray Ionization (ESI) to guide method selection for impurity profiling.

Part 1: The Isotopic Fingerprint (Theoretical Framework)

The defining feature of this molecule (


, MW 

235.5) is the simultaneous presence of Chlorine and Bromine. Unlike standard organic molecules, the molecular ion (

) does not appear as a single peak but as a distinct cluster.

Isotopic Abundances:

  • Chlorine:

    
     (75.8%) and 
    
    
    
    (24.2%)
    
    
    Approx 3:1 .
  • Bromine:

    
     (50.7%) and 
    
    
    
    (49.3%)
    
    
    Approx 1:1 .

The "3:4:1" Rule: When these probabilities combine, the molecular ion cluster follows a mathematical distribution unique to


 systems.
  • M (m/z 234): Contains

    
    .
    
  • M+2 (m/z 236): Contains (

    
    ) AND (
    
    
    
    ). This is the most intense peak.
  • M+4 (m/z 238): Contains

    
    .
    

The theoretical intensity ratio is approximately 3 : 4 : 1 .

Visualization: Isotopic Probability Distribution

IsotopePattern Root Molecular Core (C8H8O) Cl35 35-Cl (75%) Root->Cl35 Cl37 37-Cl (25%) Root->Cl37 Br79_A 79-Br (50%) Cl35->Br79_A Br81_A 81-Br (50%) Cl35->Br81_A Br79_B 79-Br (50%) Cl37->Br79_B Br81_B 81-Br (50%) Cl37->Br81_B M M (m/z 234) Intensity: ~37.5% Br79_A->M Combined M2_B M+2 (m/z 236) (via 81Br) Br81_A->M2_B Combined M2_A M+2 (m/z 236) (via 37Cl) Br79_B->M2_A Combined M4 M+4 (m/z 238) Intensity: ~12.5% Br81_B->M4 Combined

Caption: Probability flow generating the characteristic 3:4:1 isotopic cluster for 2-Bromo-1-(3-chlorophenyl)ethanol.

Part 2: Fragmentation Pathway Analysis (EI Mode)

In Electron Impact (70 eV), the molecular ion is unstable.[1] The fragmentation is driven by the hydroxyl group (


-cleavage) and the labile C-Br bond.
Mechanism 1: Alpha-Cleavage (Dominant)

The radical cation localizes on the oxygen. Homolytic cleavage occurs at the C-C bond adjacent to the hydroxyl group.

  • Pathway: Cleavage between

    
     (benzylic) and 
    
    
    
    (bromomethyl).
  • Product: A resonance-stabilized 3-chlorobenzaldehyde oxonium ion.

  • Neutral Loss: Bromomethyl radical (

    
    ).
    
  • Observed m/z:

    
    .
    
    • Precursor: 234/236/238.

    • Fragment: m/z 141 / 143 (Retains Chlorine, 3:1 ratio).

Mechanism 2: Dehydration

Common in alcohols, water is eliminated via a 1,2-elimination or 1,4-elimination mechanism.

  • Product: 3-chloro-

    
    -bromostyrene radical cation.
    
  • Observed m/z:

    
    .
    
    • Peaks at m/z 216 / 218 / 220 (Retains Cl and Br pattern).

Mechanism 3: Halogen Loss

Direct cleavage of the weak C-Br bond.

  • Product: 1-(3-chlorophenyl)-1-hydroxyethyl cation.

  • Observed m/z:

    
    .
    
    • Peaks at m/z 155 / 157 (Retains Chlorine, 3:1 ratio).

Visualization: Fragmentation Tree

Fragmentation M_Ion Molecular Ion (M+.) m/z 234, 236, 238 (3:4:1) Alpha Alpha-Cleavage Loss of .CH2Br M_Ion->Alpha Dehyd Dehydration (-H2O) Loss of 18 Da M_Ion->Dehyd BrLoss C-Br Cleavage Loss of Br. M_Ion->BrLoss Frag_Benz Oxonium Ion (Ar-CH=OH+) m/z 141, 143 (3:1) Alpha->Frag_Benz Frag_Styrene Halo-Styrene Ion m/z 216, 218, 220 (3:4:1) Dehyd->Frag_Styrene Frag_Cation Hydroxy-Ethyl Cation m/z 155, 157 (3:1) BrLoss->Frag_Cation Sec_Loss Secondary CO Loss (-28 Da) Frag_Benz->Sec_Loss Frag_Phenyl Chlorophenyl Cation m/z 113, 115 Sec_Loss->Frag_Phenyl

Caption: Primary fragmentation pathways under 70 eV EI. Green arrow indicates the base peak formation (Alpha-cleavage).

Part 3: Comparative Methodology (EI vs. ESI)

For drug development, choosing the right ionization mode is critical. EI is superior for structural confirmation, while ESI is preferred for trace quantification in biological matrices.

Table 1: Performance Comparison of Ionization Techniques

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Primary Utility Structural Identification (Fingerprinting)Quantification & MW Confirmation
Molecular Ion Weak or Absent (due to

-cleavage)
Strong (

or

)
Fragmentation Rich, reproducible patternMinimal (requires MS/MS for fragments)
Sensitivity Moderate (ng range)High (pg range)
Key Challenge Dehydration peaks can mimic alkenesPoor ionization of neutral alcohols in ESI+
Recommended Mode Standard 70 eVESI(+) with Ammonium Formate buffer

Analogs Comparison:

  • vs. 2-Bromo-1-phenylethanol (No Cl): The m/z 141 fragment shifts to m/z 107. The isotope pattern changes from 3:1 to pure monoisotopic (ignoring

    
    ).
    
  • vs. 1-(3-chlorophenyl)ethanol (No Br): The molecular ion shifts to m/z 156/158. The complex 3:4:1 cluster disappears, replaced by a simple 3:1 Chlorine pattern.

Part 4: Experimental Protocol

To ensure reproducible data, the following protocols are recommended.

Protocol A: GC-MS (Structural Confirmation)
  • Instrument: Single Quadrupole GC-MS.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Splitless mode at 250°C. Note: High inlet temps may induce thermal dehydration. If m/z 216 is abnormally high, lower inlet to 200°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Source: 230°C, 70 eV.

Protocol B: LC-MS (Impurity Profiling)
  • Mobile Phase: Water/Acetonitrile with 5mM Ammonium Formate .

    • Why? Neutral alcohols ionize poorly in pure ESI+. Ammonium adducts

      
       are more stable than protonated species 
      
      
      
      .
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Detection: ESI Positive Mode.

  • Target Ions:

    • 
       m/z 252 / 254 / 256.
      
    • 
       m/z 257 / 259 / 261.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.

  • NIST Mass Spectrometry Data Center. (2023). Chlorine-Bromine Combination Isotope Intensities. National Institute of Standards and Technology.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanism of Halo-alcohol fragmentation).[2]

  • Chemistry LibreTexts. (2024).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Comparison of EI vs ESI for neutral organics).

Sources

Comparative

IR spectroscopy peaks for alpha-bromo alcohol functional groups

Advanced IR Characterization of -Bromo Alcohols: A Comparative Guide Executive Summary In drug development, distinguishing between inter- and intramolecular interactions is critical for predicting solubility, permeabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced IR Characterization of -Bromo Alcohols: A Comparative Guide

Executive Summary

In drug development, distinguishing between inter- and intramolecular interactions is critical for predicting solubility, permeability, and bioavailability.


-Bromo alcohols (halohydrins) present a unique spectroscopic challenge: the vicinal bromine atom introduces competing inductive effects and steric constraints that alter the hydroxyl group's vibrational modes.

This guide moves beyond basic spectral assignment. It provides a rigorous, comparative analysis of


-bromo alcohols against their chloro-analogs and unsubstituted alcohols, focusing on the diagnostic O-H stretching region (

)
. We establish the Dilution Protocol as the primary validation method for confirming intramolecular hydrogen bonding, a key structural feature that influences pharmacokinetics.

Mechanistic Foundation: The "Bromine Effect"

To interpret the IR spectrum of an


-bromo alcohol, one must understand the conformational equilibrium governed by the Gauche Effect .
Conformational Equilibrium

Unlike unsubstituted alcohols,


-bromo alcohols exist in a dynamic equilibrium between two dominant conformers:
  • Trans (Anti) Conformer: The

    
     and 
    
    
    
    bonds are anti-periplanar. The hydroxyl proton is too distant to interact with the bromine. This results in a "Free OH" peak.
  • Gauche Conformer: The

    
     and 
    
    
    
    bonds are syn-clinal (
    
    
    ). The hydroxyl proton aligns with the bromine lone pairs, forming a weak intramolecular hydrogen bond (
    
    
    ).
The Spectroscopic Signature[1][2][3]
  • Inductive Effect (-I): The electronegative bromine pulls electron density through the

    
    -framework, strengthening the O-H bond force constant (blue shift) relative to alkanols.
    
  • Intramolecular H-Bonding: In the gauche conformer, the interaction weakens the O-H bond, lowering its force constant (red shift).

  • Net Result: The intramolecular H-bond dominates, causing the gauche conformer to appear at a lower frequency than the trans conformer, but significantly higher than the broad intermolecular H-bonded bands seen in concentrated solutions.

Diagram 1: Conformational Equilibrium & IR Response

G Trans Trans Conformer (No Interaction) Gauche Gauche Conformer (Intramolecular H-Bond) Trans->Gauche Equilibrium Spectrum IR Spectrum Output Trans->Spectrum Peak A: ~3620-3640 cm⁻¹ (Sharp, Free OH) Gauche->Spectrum Peak B: ~3580-3600 cm⁻¹ (Sharp, Bonded OH)

Figure 1: The equilibrium between Trans (free) and Gauche (bonded) forms creates a characteristic "doublet" in dilute non-polar solutions.

Comparative Analysis: Bromo vs. Chloro vs. Unsubstituted

The following data compares the vibrational shifts observed in dilute carbon tetrachloride (


) solutions. 

is chosen to eliminate solvent-solute H-bonding interference.
Table 1: Diagnostic IR Peaks in Dilute
Functional GroupCompound ExampleFree O-H Stretch (

)
Intramolecular H-Bond (

)

(Shift)
C-O Stretch
Unsubstituted Alcohol Ethanol

N/A



-Fluoro Alcohol
2-Fluoroethanol





-Chloro Alcohol
2-Chloroethanol





-Bromo Alcohol
2-Bromoethanol




Key Observations for Researchers:
  • The "Doublet" Warning: In dilute solution,

    
    -bromo alcohols often show two sharp peaks in the OH region (Trans + Gauche). Do not mistake this for a mixture of impurities.
    
  • Halogen Trend: The shift (

    
    ) for Bromine (
    
    
    
    ) is smaller than Chlorine (
    
    
    ). This is counter-intuitive if considering only electronegativity, but reflects the softness and larger atomic radius of Bromine, which creates a different H-bond geometry and overlap compared to the "harder" Chlorine.
  • C-O Stretch: The C-O stretch in

    
    -bromo alcohols (
    
    
    
    ) is slightly blue-shifted compared to ethanol (
    
    
    ) due to the inductive strengthening of the C-O bond, but it is less diagnostic than the OH region due to fingerprint region overlap.

Experimental Protocol: The Dilution Validation

Objective: To definitively distinguish between intermolecular H-bonding (concentration dependent) and intramolecular H-bonding (concentration independent, diagnostic of the


-bromo motif).

Reagents:

  • Analyte:

    
    -Bromo alcohol sample.
    
  • Solvent: Spectroscopic grade

    
     or 
    
    
    
    (non-polar, aprotic). Note:
    
    
    can be used but may compete as a weak H-bond donor.
Step-by-Step Workflow
  • Preparation of Stock Solution (High Conc.):

    • Prepare a 10% (v/v) solution of the analyte.

    • Observation: Spectrum will likely show a broad, intense band centered at

      
       (Intermolecular aggregates).
      
  • Serial Dilution:

    • Dilute the stock to 1%, 0.1%, and 0.01% (approx. 0.005 M).

    • Increase path length (using variable pathlength cells) as concentration decreases to maintain signal-to-noise ratio.

  • Spectral Overlay & Analysis:

    • Normalize the spectra.[1]

    • Observe the region

      
      .
      
Diagram 2: The Dilution Logic Tree

DilutionProtocol Start Start: Dilution Series (10% -> 0.01%) Obs1 Observe 3350 cm⁻¹ Band (Broad) Start->Obs1 Decision Does 3350 band disappear upon dilution? Obs1->Decision Inter Confirmed: Intermolecular Bonding Decision->Inter Yes Yes Yes No No CheckSharp Check 3580-3610 cm⁻¹ (Sharp Peak) Inter->CheckSharp Intra Confirmed: Intramolecular H-Bond (Alpha-Halo Feature) CheckSharp->Intra Peak Persists Free Free OH Only (No Alpha-Halo interaction) CheckSharp->Free No Peak

Figure 2: Logic flow for distinguishing bonding types. Intramolecular bonds persist at high dilution.

Technical Interpretation of Results

When analyzing your data, apply these interpretive rules:

  • The Persistence Rule: If the peak at

    
     (for bromo-alcohol) remains at constant frequency and relative intensity (vs the free band) while the broad 
    
    
    
    band vanishes, you have confirmed the gauche
    
    
    -bromo conformation
    .
  • The Intensity Ratio: The ratio of the Free peak (

    
    ) to the Bonded peak (
    
    
    
    ) is temperature dependent. Heating the sample will typically increase the Free peak intensity as thermal energy overcomes the weak intramolecular H-bond (
    
    
    ).
  • Solvent Competition: If you switch from

    
     to Ether or Acetone, the sharp intramolecular peak will vanish, replaced by a broad band (
    
    
    
    ) representing the solute-solvent intermolecular H-bond. This confirms the "weak" nature of the Br...HO interaction.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for characteristic group frequencies).
  • Kuhn, L. P. (1952). The Hydrogen Bond.[2][3][4][5][6][7][8][9][10] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 74(10), 2492–2499. Link

  • NIST Chemistry WebBook. (2023). 2-Bromoethanol IR Spectrum. National Institute of Standards and Technology.[11] Link

  • Tichy, M. (1965). The Determination of Intramolecular Hydrogen Bonding by Infrared Spectroscopy. Advances in Organic Chemistry, 5, 115-298. (Seminal review on dilution methodologies).
  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Frequencies. Link

Sources

Validation

Validating Enantiomeric Purity: A Comparative Technical Guide to Chiralpak AD-H

Executive Summary & Technical Profile[1] In the landscape of chiral chromatography, the Chiralpak AD-H remains a "Gold Standard" against which new technologies are often measured. Despite the rise of immobilized stationa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1]

In the landscape of chiral chromatography, the Chiralpak AD-H remains a "Gold Standard" against which new technologies are often measured. Despite the rise of immobilized stationary phases, the AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica) continues to offer specific selectivity profiles that immobilized versions sometimes fail to replicate perfectly.

This guide provides an objective, data-driven validation framework for the AD-H column, specifically addressing its integration into ICH Q2(R2) compliant workflows while contrasting it with its cellulose analog (OD-H) and its immobilized successor (IA).

The Mechanism of Action

The AD-H separation mechanism relies on the supramolecular structure of amylose. The polymer forms a left-handed 3/4 helical conformation. The 3,5-dimethylphenylcarbamate groups located on the outside of the helix provide three primary interaction sites for the analyte:

  • Hydrogen Bonding: Via the carbamate -NH and -C=O groups.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl groups of the CSP and aromatic rings of the analyte.
  • Dipole-Dipole Stacking: Dependent on the steric fit within the chiral grooves.

Comparative Analysis: AD-H vs. Alternatives

The decision to use AD-H often comes down to a trade-off between selectivity and solvent robustness . The following data summarizes the performance differences between the AD-H, its cellulose complement (OD-H), and its immobilized version (IA).

Table 1: Comparative Performance Matrix
FeatureChiralpak AD-H (Coated Amylose)Chiralcel OD-H (Coated Cellulose)Chiralpak IA (Immobilized Amylose)
Polymer Backbone AmyloseCelluloseAmylose
Selectivity (

)
Excellent for bulky aromatics, alcohols, and amides.Complementary to AD-H. Better for planar structures.Similar to AD-H, but not identical . Immobilization can alter polymer coiling.[1]
Resolution (

)
High (Uniform coating creates distinct chiral grooves).High.Good, but occasionally lower theoretical plates than AD-H due to bonding chemistry.
Solvent Tolerance LOW. Restricted to Alkanes/Alcohols.[2] No THF, DCM, EtOAc, CHCl3.LOW. Same restrictions as AD-H.HIGH. Compatible with THF, DCM, EtOAc, MTBE.
Durability Moderate. Susceptible to stripping if mobile phase is contaminated.Moderate.High. Resistant to solvent stripping.
Primary Use Case Initial screening (Hit rate ~80% combined with OD-H).If AD-H fails (orthogonality).Method development requiring non-standard solvents for solubility.
Critical Insight: The "Immobilization Gap"

A common misconception is that Chiralpak IA is a drop-in replacement for AD-H. While the chiral selector is chemically identical, the immobilization process restricts the freedom of the amylose polymer chains.

  • Experimental Observation: In a study of dihydropyrimidinones, AD-H showed superior resolution (

    
    ) compared to IA (
    
    
    
    ) under identical Hexane/IPA conditions. The coated phase (AD-H) allows the polymer to "swell" slightly and dynamically adjust to the analyte, a phenomenon often restricted in the immobilized (IA) phase [1].

Method Development Workflow

Developing a robust method on AD-H requires strict adherence to solvent compatibility rules. The following logic tree illustrates the safe and effective development pathway.

Diagram 1: AD-H Method Development Logic

ADH_Method_Development Start Start: Racemic Sample Solubility Check Solubility: Is sample soluble in Hexane/IPA or Hexane/EtOH? Start->Solubility Forbidden STOP: Do NOT use DCM, THF, EtOAc, Acetone. Switch to Chiralpak IA. Solubility->Forbidden No MobilePhase Select Mobile Phase: Alkane / Alcohol (80:20) Solubility->MobilePhase Yes Screening Screening Run: Flow: 1.0 mL/min Temp: 25°C MobilePhase->Screening CheckRs Check Resolution (Rs) Screening->CheckRs Optimize Optimize: 1. Lower Flow (0.5 mL/min) 2. Change Alcohol (IPA <-> EtOH) 3. Lower Temp (10-15°C) CheckRs->Optimize Rs < 1.5 Success Validation Phase (Rs > 2.0) CheckRs->Success Rs > 1.5 Optimize->Screening Re-inject

Caption: Decision tree for method development on Chiralpak AD-H, emphasizing the critical solvent compatibility checkpoint.

Validation Protocol (ICH Q2 R2 Aligned)

To validate a method for enantiomeric purity (typically an impurity limit test where the distomer is the impurity), you must satisfy the requirements of ICH Q2(R2) .

Specificity (Selectivity)[4]
  • Objective: Prove the method distinguishes the enantiomers from each other and from potential degradation products.

  • Protocol:

    • Inject the racemate (system suitability).

    • Inject the pure active enantiomer (eutomer).

    • Inject the impurity enantiomer (distomer).

    • Acceptance Criteria: Baseline separation (

      
      ). Peak purity check using Diode Array Detector (DAD) or Mass Spec to ensure no co-elution.
      
Linearity and Range (Reportable Range)[5]
  • Context: For enantiomeric purity, you are quantifying the minor enantiomer (e.g., 0.1% to 2.0%).

  • Protocol:

    • Prepare a stock solution of the distomer.

    • Create 5 concentration levels ranging from LOQ (Limit of Quantitation) to 120% of the specification limit (e.g., 0.05% to 1.5% of target concentration).

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
Accuracy (Recovery)
  • Protocol:

    • Spike the eutomer (main peak) with the distomer at 3 levels (e.g., 50%, 100%, 150% of the limit).

    • Perform in triplicate.

    • Acceptance Criteria: Recovery between 90-110% for impurity levels >0.5%; 80-120% for trace levels.

Robustness (The "Self-Validating" Step)

This is critical for AD-H due to its sensitivity to temperature and mobile phase composition.

  • Experiment: Vary flow rate (

    
     mL/min), Temperature (
    
    
    
    C), and Alcohol % (
    
    
    ).
  • Data Output: Calculate the %RSD of the resolution (

    
    ) and retention time. If 
    
    
    
    drops below 1.5 under any condition, the method is not robust.
Diagram 2: Validation Workflow

Validation_Workflow Prep Sample Prep (Spiked Recovery) SST System Suitability (Rs > 1.5, Tailing < 1.5) Prep->SST SST->Prep Fail (Re-prep) Linearity Linearity (5 Levels, LOQ to 120%) SST->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (Temp +/- 5C, Flow +/- 10%) Accuracy->Robustness Report Final Validation Report Robustness->Report

Caption: Sequential workflow for validating enantiomeric purity per ICH Q2(R2) guidelines.

Troubleshooting & Expert Insights

The "Memory Effect"

Chiralpak AD-H columns can exhibit a "memory effect" where the column retains a history of previous mobile phase additives (e.g., DEA, TFA).

  • Solution: If switching from an acidic method (TFA) to a basic method (DEA), wash the column with 100% Ethanol (at 0.5 mL/min) for 3 hours. Do not jump directly between additives [2].

Temperature as a Tuning Lever

Unlike C18 chromatography where temperature mainly reduces backpressure, on AD-H, temperature dramatically alters selectivity .

  • Mechanism: Enantioseparation is governed by

    
    .
    
  • Guidance: If resolution is poor at 25°C, lower the temperature to 10°C. The enthalpy term often dominates in hydrogen-bonding driven separations (AD-H), meaning lower temperatures increase the separation factor (

    
    ).
    
Column Regeneration

If peak shapes deteriorate (doublets or broad peaks), the inlet frit may be clogged or the coating disturbed.

  • Reverse flush at low flow (0.2 mL/min) with 100% Ethanol for 4 hours.

  • Never wash with 100% Acetonitrile without a transition step (Hexane -> Ethanol -> Acetonitrile) to prevent precipitation of buffer salts or immiscibility issues [3].

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • Wang, F., et al. (2004).[3] Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1034(1-2), 117-123. Retrieved from [Link]

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] Retrieved from [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Analytical Standards for Pharmaceutical Intermediate Impurities: The Case of 2-Bromo-1-(3-chlorophenyl)ethanol

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of analytical methodologies for impurity profiling, using 2-Bromo-1-(3-chlorophenyl)ethanol as a representative intermediate. The principles and techniques discussed are broadly applicable to a range of halogenated aromatic compounds critical to modern pharmaceutical synthesis.

The narrative that follows is grounded in the tripartite pillars of scientific integrity: field-tested Expertise , self-validating and Trustworthy protocols, and an Authoritative foundation built on comprehensive, verifiable references.

The Imperative of Impurity Profiling in Pharmaceutical Intermediates

The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[1][2][3] The ICH Q3A(R2) guideline, for instance, provides a framework for the content and qualification of impurities, underscoring the need for robust analytical procedures to detect and quantify them.[1][2][3]

2-Bromo-1-(3-chlorophenyl)ethanol serves as a pertinent example of a halogenated aromatic intermediate where meticulous impurity analysis is paramount. Impurities can arise from various stages, including synthesis, purification, and storage, and may impact the safety, efficacy, and stability of the final drug product.

Unraveling the Impurity Profile: Origins and Classification

A comprehensive understanding of the synthetic route is the first step in predicting and identifying potential impurities. A plausible synthesis of 2-Bromo-1-(3-chlorophenyl)ethanol involves the reduction of 2-Bromo-1-(3-chlorophenyl)ethan-1-one. This precursor is often synthesized from 3-chloroacetophenone.

Based on this, potential impurities can be categorized as:

  • Organic Impurities:

    • Starting Materials: Unreacted 2-Bromo-1-(3-chlorophenyl)ethan-1-one and 3-chloroacetophenone.

    • By-products: Products from side reactions, such as over-reduction or rearrangement products.

    • Intermediates: Any transient species that may be carried through the process.

    • Degradation Products: Impurities formed during storage or under stress conditions.[4]

  • Inorganic Impurities: Reagents, ligands, and catalysts used in the synthesis.

  • Residual Solvents: Solvents used during the synthesis and purification processes.[5]

The following diagram illustrates the potential pathways for impurity formation.

Caption: Potential impurity formation pathways in the synthesis of 2-Bromo-1-(3-chlorophenyl)ethanol.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for accurate and reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques in this domain.[5][6]

Technique Principle Applicability for 2-Bromo-1-(3-chlorophenyl)ethanol & Impurities Advantages Limitations
HPLC-UV Separation based on polarity, with detection by UV absorbance.Ideal for the analysis of the main component and non-volatile organic impurities.Robust, reproducible, and widely available.[6] Excellent for quantification.Not suitable for volatile impurities (residual solvents). May require derivatization for compounds without a UV chromophore.
GC-MS Separation of volatile compounds based on boiling point and polarity, with identification by mass spectrometry.The gold standard for the analysis of residual solvents.[5] Can also be used for volatile organic impurities.High sensitivity and specificity.[5] Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. The high polarity of the target molecule may require derivatization.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.Primarily used for structural elucidation of unknown impurities isolated by other techniques.Unparalleled for structural determination.Low sensitivity, not suitable for trace analysis. Expensive and requires specialized expertise.

In-Depth Protocol: A Validated HPLC-UV Method

A well-developed and validated HPLC method is a cornerstone of quality control for pharmaceutical intermediates.[6] The following protocol outlines a robust method for the analysis of 2-Bromo-1-(3-chlorophenyl)ethanol and its potential non-volatile impurities.

Objective: To develop a stability-indicating HPLC method capable of separating the main component from its potential degradation products and process-related impurities.

Methodology Workflow:

HPLC Method Development Workflow start Start: Define Analytical Target Profile step1 Column & Mobile Phase Screening start->step1 step2 Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) step1->step2 step3 Method Optimization (Gradient, Flow Rate, Temperature) step2->step3 step4 Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) step3->step4 end Final Validated Method step4->end

Caption: A systematic workflow for HPLC method development and validation.

Step-by-Step Protocol:

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The non-polar stationary phase is well-suited for retaining and separating aromatic compounds.

    • Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH suppresses the ionization of any acidic or basic functional groups, leading to better peak shape.

    • Mobile Phase B: Acetonitrile. A common organic modifier in reversed-phase chromatography.

    • Gradient Elution: A gradient from 30% to 80% Mobile Phase B over 20 minutes allows for the elution of compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm. A wavelength at which most aromatic compounds exhibit strong absorbance.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Bromo-1-(3-chlorophenyl)ethanol sample in a diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Forced Degradation Studies: [4]

    • To ensure the method is "stability-indicating," the sample is subjected to stress conditions to generate potential degradation products.

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and detector response.

    • Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the reliability of an analysis with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Complementary Analysis: GC-MS for Residual Solvents

While HPLC is the workhorse for non-volatile impurities, GC-MS is indispensable for the analysis of residual solvents.[5] The ICH Q3C guideline provides a list of common solvents and their acceptable limits in pharmaceutical products.

A typical GC-MS method for residual solvents involves:

  • Sample Preparation: Headspace sampling is the preferred technique, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC. This avoids the introduction of non-volatile matrix components into the system.

  • GC Column: A column with a polar stationary phase (e.g., a "WAX" or "624" type) is commonly used to achieve good separation of a wide range of solvents.[7]

  • Mass Spectrometric Detection: Provides definitive identification of the solvents based on their mass spectra.

Conclusion: A Multi-faceted Approach to Purity

Ensuring the purity of pharmaceutical intermediates like 2-Bromo-1-(3-chlorophenyl)ethanol requires a multi-faceted analytical approach. A well-validated, stability-indicating HPLC method is the primary tool for the control of non-volatile organic impurities, while GC-MS is essential for the analysis of residual solvents. By understanding the potential sources of impurities and employing the appropriate analytical techniques, drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product. This commitment to scientific rigor and analytical excellence is fundamental to advancing public health.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. (2023). [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. (2025). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. (2024). [Link]

  • 2-Phenylethanol. PubChem. [Link]

  • Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. ResearchGate. (2026). [Link]

  • White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

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